2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile
Brand Name: Vulcanchem
CAS No.: 18201-90-6
VCID: VC8083476
InChI: InChI=1S/C17H16N2/c18-12-14-7-2-4-10-16(14)19-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19H,1,3,6,9H2
SMILES: C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N
Molecular Formula: C17H16N2
Molecular Weight: 248.32 g/mol

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile

CAS No.: 18201-90-6

Cat. No.: VC8083476

Molecular Formula: C17H16N2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile - 18201-90-6

Specification

CAS No. 18201-90-6
Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
IUPAC Name 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile
Standard InChI InChI=1S/C17H16N2/c18-12-14-7-2-4-10-16(14)19-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19H,1,3,6,9H2
Standard InChI Key RZTFADFAUWRFHP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N
Canonical SMILES C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₇H₁₆N₂, with a molecular weight of 248.32 g/mol . Its IUPAC name, 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile, reflects a benzonitrile group (C₆H₄CN) bonded to the amino group of a partially hydrogenated naphthalene (tetrahydronaphthalene) system. The tetrahydronaphthalene component introduces a bicyclic structure with one aromatic ring and one partially saturated ring, influencing both steric and electronic properties.

Key Structural Features:

  • Benzonitrile moiety: Imparts polarity and potential for hydrogen bonding via the nitrile group.

  • Tetrahydronaphthalen-1-amine group: Enhances hydrophobicity and provides a planar aromatic region for π-π interactions.

  • Amino linker: Facilitates hydrogen bonding and serves as a site for further functionalization.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves coupling 5,6,7,8-tetrahydronaphthalen-1-amine with a substituted benzonitrile derivative. A representative method includes:

  • Nucleophilic Aromatic Substitution:
    Reacting 5,6,7,8-tetrahydronaphthalen-1-amine with 2-fluorobenzonitrile in the presence of a base (e.g., K₂CO₃) to facilitate displacement of the fluorine atom .

    C10H11N+C7H4FNBaseC17H16N2+HF\text{C}_{10}\text{H}_{11}\text{N} + \text{C}_7\text{H}_4\text{FN} \xrightarrow{\text{Base}} \text{C}_{17}\text{H}_{16}\text{N}_2 + \text{HF}
  • Microwave-Assisted Cyclization:
    Intermediate steps may employ microwave irradiation (e.g., 220°C, 8.0 bar) to enhance reaction efficiency, as seen in related urea derivatives .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight248.32 g/mol
SolubilityPoor in water; soluble in DMSO, THF
StorageStable at RT; desiccate for long-term
Melting PointNot reported (decomposition observed)

Research Gaps and Future Directions

  • Biological Activity Profiling: No direct data exists on this compound’s efficacy in disease models. Testing against inflammatory markers (e.g., TNF-α) is warranted, given structural similarities to p38 inhibitors .

  • Crystallographic Studies: X-ray diffraction could elucidate binding modes in kinase assays.

  • Derivatization: Introducing substituents (e.g., halogens, sulfonamides) may enhance solubility or target affinity .

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